molecular formula C12H11F3O B8447780 4-(1,1-Dimethyl-2-propynyloxy)trifluoromethylbenzene

4-(1,1-Dimethyl-2-propynyloxy)trifluoromethylbenzene

Cat. No.: B8447780
M. Wt: 228.21 g/mol
InChI Key: NJFZPSSHFSLBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-Dimethyl-2-propynyloxy)trifluoromethylbenzene is a useful research compound. Its molecular formula is C12H11F3O and its molecular weight is 228.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

1-(2-methylbut-3-yn-2-yloxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C12H11F3O/c1-4-11(2,3)16-10-7-5-9(6-8-10)12(13,14)15/h1,5-8H,2-3H3

InChI Key

NJFZPSSHFSLBED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.62 g of 4-(trifluoromethyl)phenol, 1.53 g of 2-chloro-2-methyl-3-butyne and 10 g of potassium carbonate were heated at reflux in 50 ml of acetone. After 18, 42 and 66 hours further batches of 1 53 g of 2-chloro-2-methyl-3-butyne were added. 72 hours after the final addition the mixture was allowed to cool to room temperature and was partitioned between diethyl ether and water. The organic phase was washed with aqueous sodium hydroxide solution, dried over sodium sulphate and evaporated. The residue was chromatographed on silica gel using 5% (v/v) ethyl acetate/petroleum ether for the elution. 1.8 g of 4-(1,1-dimethyl-2-propynyloxy)trifluoromethylbenzene were obtained as a yellow oil.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.62 g of 4-(trifluoromethyl)phenol, 1.53 g of 2-chloro-2-methyl-3-butyne and 10 g of potassium carbonate were heated at reflux in 50 ml of acetone. After 18, 42 and 66 hours further batches of 1.53 g of 2-chloro-2-methyl-3-butyne were added. 72 hours after the final addition the mixture was allowed to cool to room temperature and was partitioned between diethyl ether and water. The organic phase was washed with aqueous sodium hydroxide solution, dried over sodium sulphate and evaporated. The residue was chromatographed on silica gel using 5% (v/v) ethyl acetate/petroleum ether for the elution. 1.8 g of 4-(1,1-dimethyl-2-propynyloxy)trifluoromethylbenzene were obtained as a yellow oil.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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